This compound can be sourced from various chemical suppliers and is often utilized in research settings. It falls under the category of aryl ureas, which are known for their diverse biological activities, including anti-cancer properties and roles in inhibiting specific protein functions within cells .
The synthesis of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea involves several key steps, primarily focusing on the formation of the urea linkage between the two aromatic rings.
The molecular structure of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea can be described as follows:
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea can participate in various chemical reactions due to its functional groups:
The mechanism of action for 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea primarily relates to its interaction with specific biological targets:
The physical and chemical properties of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea are significant for understanding its behavior in various environments:
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea has several notable applications:
The structural architecture of 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea (C₁₄H₁₀ClF₃N₂O₂; MW 330.69 g/mol) exemplifies precision-targeted kinase inhibitor design [1] [3]. This diaryl urea derivative integrates strategically selected pharmacophores that synergistically modulate kinase affinity and specificity. Its scaffold merges a 4-chloro-3-(trifluoromethyl)phenyl moiety and a 4-hydroxyphenyl unit connected by a urea bridge—a configuration engineered to exploit both polar and hydrophobic regions of kinase ATP-binding sites.
The 4-chloro-3-(trifluoromethyl)phenyl group serves as a master key for hydrophobic engagement within kinase pockets. The trifluoromethyl (-CF₃) group enhances binding via:
Complementarily, the 4-hydroxyphenyl moiety acts as a polar anchor:
Table 1: Pharmacophore Contributions to Target Engagement
Pharmacophore | Key Interactions | Biological Role |
---|---|---|
4-Chloro-3-(trifluoromethyl)phenyl | CH-π, π-stacking, hydrophobic filling | Binds hydrophobic region II (allosteric pocket) |
4-Hydroxyphenyl | H-bond donation (OH), resonance effect | Anchors to hinge region, stabilizes urea linker |
Urea linker | Bidentate H-bond donor/acceptor | Bridges catalytic Lys/Glu residues |
The urea carbonyl (-C=O) and N-H groups form a tripartite H-bond network, critical for high-affinity kinase inhibition:
Quantum chemical studies (B2PLYP/def2-QZVP) confirm urea’s role as a supramolecular director: Its interaction energy with kinase residues averages –8.2 kcal/mol—comparable to ATP’s native binding [2] [4].
Table 2: Hydrogen Bonding Patterns in Kinase Binding Sites
Urea Component | Interaction Partner (Residue) | Distance (Å) | Energy Contribution (kcal/mol) |
---|---|---|---|
N-H (donor) | Asp1086 (VEGFR2) | 2.8 ± 0.2 | –3.1 |
N-H (donor) | Glu883 (c-Kit) | 2.7 ± 0.3 | –2.9 |
C=O (acceptor) | Cys919 (c-Kit) | 3.0 ± 0.2 | –2.2 |
Structurally, the compound is a minimalist analogue of clinical kinase inhibitors:
Sorafenib (Nexavar®)
Regorafenib (Stivarga®)
Bioisosteric enhancements in 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea:
Table 3: Structural Comparison with Clinical Inhibitors
Feature | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea | Sorafenib | Regorafenib |
---|---|---|---|
Aryl Ring 1 | 4-Chloro-3-(trifluoromethyl)phenyl | Identical | Identical |
Aryl Ring 2 | 4-Hydroxyphenyl | 4-Methylpyridine | 3-Fluorophenoxy |
Linker | Urea | Urea | Urea |
Terminal Group | –OH | –CONH₂ | –N-methylcarboxamide |
H-Bond Donors | 3 (2 urea-NH + 1 OH) | 2 (urea-NH) | 2 (urea-NH) |
Table 4: Binding Affinity Data (IC₅₀, nM)
Kinase Target | 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea | Sorafenib | ΔPotency |
---|---|---|---|
VEGFR2 | 89 ± 11 | 90 ± 9 | ≈1x |
c-Kit | 15 ± 3 | 68 ± 5 | 4.5x ↑ |
PDGFRβ | 110 ± 15 | 57 ± 8 | 0.5x ↓ |
De novo optimizations (via AutoT&T algorithms) show derivatives of this scaffold achieve 4.5-fold higher c-Kit inhibition (IC₅₀ = 15 nM) than sorafenib by leveraging the phenolic -OH for deeper hinge-region contacts [9]. The hydroxyl’s bioisosteric superiority over sorafenib’s carboxamide is attributed to lower desolvation penalties and enhanced entropy-driven binding [4] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: